4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is often used as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Boronic acids and their esters are commonly used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.
Mode of Action
The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester compound interacts with a halide compound in the presence of a palladium catalyst and a base. The result is the formation of a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is used, is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Result of Action
The primary result of the action of 4-Cyanophenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
The role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in biochemical reactions is primarily as a reagent in the formation of pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other molecules in the context of organic synthesis. It can form binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes
Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-throughput screening for optimizing reaction conditions is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boron atom can be oxidized to form boronic acids.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation or hydrolysis of the dioxaborolane ring.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and molecular probes.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be compared with other boron-containing compounds used in cross-coupling reactions, such as:
Phenylboronic Acid: A simpler boronic acid used in similar reactions but lacks the stability and versatility of the dioxaborolane ring.
Bis(pinacolato)diboron: A diboron compound used for borylation reactions but requires activation by a catalyst.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amino group instead of a nitrile, used in different synthetic applications.
The uniqueness of this compound lies in its stability, ease of handling, and effectiveness in forming carbon-carbon bonds through cross-coupling reactions.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDTPGXBZCBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370405 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-82-2 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Cyanophenylboronic acid pinacol ester contribute to the detection of water in the fluorescent polymer film?
A1: 4-Cyanophenylboronic acid pinacol ester is a crucial part of the fluorescent monomer (SM-2) within the polymer film. This monomer is designed to exhibit photo-induced electron transfer (PET), a process that can quench its fluorescence. The boronic acid pinacol ester group within SM-2 interacts with water molecules. This interaction disrupts the PET process, leading to an increase in fluorescence intensity. Essentially, the presence of water "turns on" the fluorescence of the polymer film. []
Q2: What are the advantages of incorporating 4-Cyanophenylboronic acid pinacol ester into a polymeric film for water detection?
A2: Utilizing a polymeric film with embedded 4-Cyanophenylboronic acid pinacol ester offers several advantages:
- Sensitivity: The research demonstrated that the polymer film could detect very low concentrations of water (detection limit of 0.066 wt% in acetonitrile). [] This highlights its potential for sensing trace amounts of water.
- Reversibility: The fluorescence change is reversible. The film's fluorescence decreases upon drying and increases again upon exposure to moisture, enabling repeated use. []
- Versatility: The polymer film exhibited water sensing capabilities in various solvents, including less polar, polar, protic, and aprotic solvents. [] This suggests broad applicability for detecting water in different environments.
- Visual Detection: The change in fluorescence intensity provides a straightforward visual indication of the presence and relative amount of water. [] This is particularly useful for applications requiring simple and direct water detection.
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